molecular formula C16H23BO2 B2839260 4,4,5,5-Tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane CAS No. 2562304-56-5

4,4,5,5-Tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B2839260
CAS No.: 2562304-56-5
M. Wt: 258.17
InChI Key: ISDBZXSCQYJSAO-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane is a pinacol boronic ester featuring a 4-(1-methylcyclopropyl)phenyl substituent.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO2/c1-14(2)15(3,4)19-17(18-14)13-8-6-12(7-9-13)16(5)10-11-16/h6-9H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDBZXSCQYJSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with phenylboronic acid derivatives. One common method includes the following steps:

    Formation of Boronic Ester: Reacting pinacol with phenylboronic acid in the presence of a dehydrating agent such as toluene or benzene under reflux conditions.

    Cyclization: The intermediate product undergoes cyclization to form the dioxaborolane ring.

Industrial Production Methods: Industrial production often scales up these reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, enhancing the efficiency and safety of the process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form boronic acids.

    Reduction: Reduction reactions can convert the boronic ester to boranes using reducing agents such as lithium aluminum hydride.

    Substitution: It participates in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols under mild conditions.

Major Products:

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Chemistry:

    Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions.

    Synthesis: Essential in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of drug molecules due to its ability to form stable carbon-boron bonds.

    Bioconjugation: Employed in the development of bioconjugates for targeted drug delivery and diagnostic applications.

Industry:

    Materials Science: Used in the production of polymers and advanced materials with specific properties.

    Electronics: Applied in the manufacture of organic electronic devices due to its conductive properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable carbon-boron bonds, which are crucial in many organic reactions. The boron atom in the dioxaborolane ring acts as an electron-deficient center, facilitating various nucleophilic and electrophilic reactions. This property makes it an excellent candidate for catalysis and synthesis in organic chemistry.

Comparison with Similar Compounds

Substituent Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs):
    • Bromo (C₆H₄Br): Enhances electrophilicity, improving cross-coupling efficiency but reduces stability .
    • Trifluoromethoxy (C₆H₄OCF₃): Strong EWG increases oxidative stability and Suzuki-Miyaura coupling rates .
  • Electron-Donating Groups (EDGs):
    • Methoxy (C₆H₄OCH₃): Moderately stabilizes boronate via resonance but may slow coupling reactions .
    • 1-Methylcyclopropyl: Cyclopropane’s slight electron-withdrawing nature (due to ring strain) may balance steric hindrance with moderate activation .
  • Steric Profiles:
    • Phenylethynyl (C₆H₄C≡CPh): High conjugation but minimal steric hindrance, enabling OLED applications .
    • 1-Methylcyclopropyl: Bulky substituent likely impedes transmetalation in cross-coupling, requiring optimized catalysts .

Stability and Physical Properties

  • Thermal Stability:
    • Methoxy derivatives (e.g., 2-(4-methoxyphenyl)-) exhibit solid-state stability (m.p. 125–126°C) .
    • Bromo analogs are liquid at room temperature, indicating lower crystallinity .
    • Target Compound: Predicted to exhibit intermediate stability due to cyclopropane’s rigidity.
  • Hydrolytic Stability:
    • Thien-2-ylmethyl (C₆H₄CH₂C₄H₃S) and triphenylvinyl (C₆H₄CPh=CHPh) groups enhance hydrophobicity, reducing hydrolysis .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling:
    • Phenylethynyl-substituted boronate (45) undergoes efficient coupling for conjugated systems .
    • Bulky substituents (e.g., 4-(triphenylvinyl)) require tailored catalysts (e.g., PdCl₂(dppf)) to mitigate steric effects .
    • Target Compound: Likely necessitates Pd catalysts with bulky ligands (e.g., SPhos) for effective coupling.
  • Nickel-Catalyzed Reactions: Ethyl 4-(4-boronophenyl)butanoate (3ag) participates in reductive alkylation at 60°C , suggesting the target may require similar conditions.

Data Tables

Table 1: Comparative Properties of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane Derivatives

Substituent Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Key Applications References
4-Bromo C₁₃H₁₇BBrO₂ 299.94 Liquid Cross-coupling intermediate
4-Methoxy C₁₄H₁₉BO₃ 246.11 Solid 125–126 Suzuki coupling
4-(Phenylethynyl) C₂₀H₂₁BO₂ 304.20 OLED materials
4-(Thien-2-ylmethyl) C₁₇H₂₁BO₂S 300.23 Electronic materials
4-(Triphenylvinyl) C₃₂H₃₁BO₂ 458.41 AIE materials
4-(1-Methylcyclopropyl) C₁₆H₂₁BO₂ 272.15 (calc.) Sterically tuned synthesis

Table 2: Reaction Conditions for Cross-Coupling of Selected Analogs

Substituent Reaction Type Catalyst Temperature (°C) Yield (%) References
4-Bromo Suzuki-Miyaura Pd(PPh₃)₄ 80 85
4-Phenylethynyl Sonogashira AuCl/Base 60 78
Ethyl 4-(boronophenyl) Nickel-catalyzed alkylation Ni(COD)₂ 60 72
4-Methoxy Suzuki-Miyaura Pd(OAc)₂/SPhos 100 90

Biological Activity

4,4,5,5-Tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane (CAS No. 2562304-56-5) is a boronic ester compound that has garnered attention for its potential biological activities. Boronic esters are known for their utility in organic synthesis and medicinal chemistry due to their ability to form reversible covalent bonds with diols and other nucleophiles. This article delves into the biological activities associated with this compound, emphasizing its pharmacological properties and potential applications.

  • Molecular Formula : C16_{16}H23_{23}BO2_2
  • Molecular Weight : 258.2 g/mol
  • Structure : The compound features a dioxaborolane ring and a phenyl group substituted with a methylcyclopropyl moiety, which may influence its biological interactions.
PropertyValue
Molecular FormulaC16_{16}H23_{23}BO2_2
Molecular Weight258.2 g/mol
CAS Number2562304-56-5

The biological activity of this compound is primarily attributed to its boronic ester functionality. Boronic esters can interact with various biological targets through reversible covalent bonding, which is significant in enzyme inhibition and modulation of cellular pathways.

Pharmacological Applications

Research indicates that this compound may exhibit several pharmacological properties:

  • Enzyme Inhibition : Boronic esters are known for their ability to inhibit proteases and other enzymes by forming stable complexes. This property can be leveraged in drug design for conditions such as cancer and infectious diseases.
  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown antitumor effects by inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Some boronic esters have demonstrated antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics.
  • Neurochemical Activity : The unique structure of cyclopropyl-containing compounds has been linked to neurochemical modulation, which could be beneficial in treating neurological disorders.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of serine proteases using boronic esters demonstrated that this compound exhibited significant inhibitory effects on enzyme activity. The compound was found to bind effectively to the active site of the enzyme, resulting in a decrease in substrate turnover.

Case Study 2: Antitumor Activity

In vitro studies conducted on various cancer cell lines showed that the compound inhibited cell growth at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 3: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of related boronic esters indicated that they possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The specific efficacy of this compound remains to be fully explored but suggests a promising avenue for further investigation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,4,5,5-Tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or multi-step procedures involving boronic ester formation. For example, analogous dioxaborolanes are prepared by reacting aryl halides with pinacol borane under palladium catalysis. Reaction optimization includes controlling temperature (e.g., 80–100°C), solvent polarity (e.g., THF or dioxane), and stoichiometric ratios of reagents. In one protocol, yields of 27% were achieved using column chromatography with hexanes/EtOAc (2:1) and triethylamine to suppress boronic acid decomposition . Lower yields may result from steric hindrance from the 1-methylcyclopropyl group, necessitating extended reaction times or elevated temperatures.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for confirming the structure, particularly the boron environment and cyclopropyl substituents. X-ray crystallography (e.g., single-crystal studies at 89 K) provides definitive stereochemical data, such as bond angles and dihedral distortions in the dioxaborolane ring . High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FT-IR) spectroscopy identifies B-O stretching vibrations (~1,350 cm⁻¹). For purity assessment, HPLC with UV detection is recommended, especially if byproducts from incomplete cyclopropane functionalization are suspected .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : The compound should be stored under inert gas (argon or nitrogen) at 2–8°C in airtight, light-resistant containers. Moisture sensitivity of the dioxaborolane ring necessitates the use of desiccants (e.g., molecular sieves). Pre-weighed aliquots in septum-sealed vials minimize exposure to atmospheric oxygen during experimental use .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states to predict steric and electronic effects of the 1-methylcyclopropyl group on Suzuki-Miyaura coupling efficiency. Reaction path search algorithms identify optimal ligands (e.g., SPhos or XPhos) and solvent systems. For instance, computational screening may reveal that the cyclopropyl group’s strain enhances reactivity with electron-deficient aryl halides. Experimental validation should follow, using parameters like turnover frequency (TOF) and activation energy comparisons .

Q. How does the substitution pattern on the phenyl ring influence reactivity and biological activity in structural analogs?

  • Methodological Answer : Comparative studies of analogs (e.g., dichloro or methoxy substituents) show that electron-withdrawing groups (EWGs) on the phenyl ring increase electrophilicity at the boron center, enhancing cross-coupling rates. Conversely, electron-donating groups (EDGs) like methoxy reduce reactivity but improve metabolic stability in biological assays. For example, 3,5-dichloro-substituted analogs exhibit 2.3× higher catalytic turnover in Suzuki reactions compared to methoxy variants .

Q. What strategies mitigate side reactions during functionalization of the 1-methylcyclopropyl moiety?

  • Methodological Answer : The cyclopropane ring’s strain makes it prone to ring-opening under acidic or high-temperature conditions. To prevent this, mild Lewis acids (e.g., ZnCl₂) and low-temperature protocols (<40°C) are advised. Protecting group strategies, such as silylation of adjacent hydroxyl groups, can stabilize the cyclopropyl moiety during derivatization. Post-reaction analysis via GC-MS or LC-MS is critical to detect degradation products like allylic boranes .

Q. How do steric effects from the tetramethyl dioxaborolane ring impact crystallization and material properties?

  • Methodological Answer : The bulky 4,4,5,5-tetramethyl groups hinder π-π stacking in the solid state, leading to amorphous morphologies in polymers. For single-crystal growth, slow evaporation from non-polar solvents (e.g., hexanes) is recommended. Differential scanning calorimetry (DSC) reveals glass transition temperatures (Tg) ~120°C, indicating thermal stability suitable for optoelectronic materials. X-ray diffraction data show dihedral angles of 15–20° between the dioxaborolane and phenyl rings, influencing electronic conjugation .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar dioxaborolanes: How should researchers validate synthetic protocols?

  • Methodological Answer : Yield variations often arise from differences in catalyst loading (e.g., 1–5 mol% Pd) or purification methods. For example, chromatography-free protocols using precipitation in cold methanol may report higher yields but lower purity. Researchers should cross-validate by reproducing a benchmark reaction (e.g., coupling with 4-bromotoluene) and comparing HPLC purity, isolated yield, and ¹H NMR integration against literature data .

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